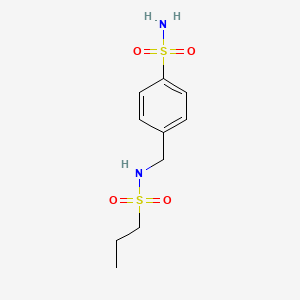

4-(Propylsulfonamidomethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[(propylsulfonylamino)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3,(H2,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMYZCMDMIJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonamidomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propylamine, followed by further functionalization. One common method includes:

Reaction of Benzenesulfonyl Chloride with Propylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by propylamine, forming propylsulfonamide.

Functionalization: The propylsulfonamide is then reacted with formaldehyde and a secondary amine to introduce the sulfonamidomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonamidomethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the sulfonamide group can yield amine derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(Propylsulfonamidomethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.

Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Its interactions with biological molecules are explored to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonamidomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase function . This inhibition can lead to reduced cell proliferation in cancer cells or decreased microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzenesulfonamide derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Pharmacokinetic and Physicochemical Comparisons

- Lipinski Compliance : Derivatives like 4-(1H-pyrazol-1-yl)benzenesulfonamide (MW ≤ 500, clogP ≤ 5) exhibit optimal drug-likeness, whereas this compound’s higher molecular weight (~310) and moderate hydrophobicity may require further optimization for oral bioavailability .

- Target Specificity: The propylsulfonamidomethyl group in this compound structurally resembles EthR inhibitors (e.g., compound 5 in ), which disrupt Mycobacterium tuberculosis transcriptional regulation.

Biological Activity

4-(Propylsulfonamidomethyl)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H16N2O4S2

- Molecular Weight : 288.37 g/mol

- Structure : The compound features a benzenesulfonamide core with a propylsulfonamidomethyl substituent, which influences its reactivity and biological interactions.

This compound primarily acts as an inhibitor of carbonic anhydrase enzymes. The mechanism involves binding to the active site of the enzyme, thereby blocking its function. This inhibition can affect various physiological processes, particularly those related to acid-base balance and fluid secretion in tissues.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for antibiotic development.

Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that derivatives of benzenesulfonamide could influence perfusion pressure and coronary resistance. Specifically, it was observed that 4-(2-amino-ethyl)-benzenesulfonamide (a related compound) decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular applications .

Case Study: Inhibition of Carbonic Anhydrase

A study evaluated the inhibitory effects of various benzenesulfonamide derivatives on carbonic anhydrase activity. The findings indicated that this compound effectively reduced enzyme activity compared to control compounds. This suggests its utility in therapeutic contexts where modulation of carbonic anhydrase is beneficial, such as in treating glaucoma or certain types of edema.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Acetazolamide | 3.5 |

| Methazolamide | 7.0 |

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational models have indicated favorable absorption and distribution characteristics for this compound. Theoretical studies predicted good permeability across biological membranes, which is crucial for effective drug development.

| Route of Administration | Predicted LD50 (mg/kg) |

|---|---|

| Intraperitoneal | 303.70 |

| Intravenous | 586.80 |

| Oral | 2100.00 |

| Subcutaneous | 321.00 |

Q & A

Q. What are the standard synthetic routes for 4-(Propylsulfonamidomethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting from bromomethyl intermediates. For example, 4-(bromomethyl)benzenesulfonamide (prepared via bromination of benzenesulfonamide derivatives) can undergo nucleophilic substitution with propylsulfonamide groups under controlled pH and temperature. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with catalysts like triethylamine to enhance reactivity . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic techniques:

- NMR : and NMR identify proton and carbon environments, confirming sulfonamide and propylsulfonamidomethyl groups (e.g., δ ~7.8 ppm for aromatic protons, δ ~3.2 ppm for methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 303.1) .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What biological assays are commonly used to evaluate its activity?

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (spectrophotometric monitoring of CO2 hydration) .

- Cardiovascular Models : Isolated rat heart perfusion studies to measure changes in coronary resistance and perfusion pressure .

- Antimicrobial Screening : Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Low yields in bulky derivative synthesis often stem from steric hindrance. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30% yield increase under 100°C, 30 min) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalytic Systems : Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. How to resolve contradictory data in enzyme inhibition studies?

Discrepancies in IC50 values may arise from assay conditions (pH, buffer composition). Mitigation steps:

- Standardized Protocols : Use Tris-HCl buffer (pH 7.4) and control inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding modes, aligning with experimental IC50 trends. For example, hydrophobic interactions with Val121 and Thr199 in carbonic anhydrase II correlate with potency .

Q. What strategies improve pharmacokinetic properties of benzenesulfonamide derivatives?

- Prodrug Design : Esterification of sulfonamide groups enhances oral bioavailability (e.g., ethyl ester derivatives show 2-fold higher Cmax in rodent models) .

- QSAR Modeling : 2D/3D descriptors (e.g., logP, topological polar surface area) predict blood-brain barrier penetration. Derivatives with logP 1.5–2.5 exhibit optimal CNS activity .

Q. How to address solubility challenges in in vitro assays?

Poor aqueous solubility can be mitigated via:

- Co-solvent Systems : 10% DMSO in PBS for stock solutions.

- Nanoformulation : Liposomal encapsulation improves solubility (e.g., 50% solubility increase with DSPC liposomes) .

Data Contradiction and Validation

Q. Why do some studies report divergent cardiovascular effects (e.g., perfusion pressure modulation)?

Variations may arise from experimental models (e.g., isolated hearts vs. in vivo systems). For example:

- Isolated Rat Hearts : 4-(2-Aminoethyl)-benzenesulfonamide reduces perfusion pressure by 25% via calcium channel modulation .

- In Vivo Models : Systemic vasodilation may counteract localized effects due to metabolite formation. Validate via LC-MS/MS to identify active metabolites .

Q. How to validate antimicrobial activity against resistant strains?

- Time-Kill Assays : Compare bactericidal activity over 24 hours against methicillin-resistant S. aureus (MRSA).

- Synergy Testing : Check for additive effects with β-lactams (e.g., FIC index ≤0.5 indicates synergy) .

Methodological Resources

- Spectral Data Repositories : PubChem (CID 145979) for NMR/MS reference .

- Crystallography : CCDC deposition (e.g., CCDC 2050121) for X-ray structures .

- Computational Tools : AutoDock Vina for docking, Gaussian09 for DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.